molecular formula C13H22N2O3S B2517366 N-((tetrahydrofuran-2-yl)methyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide CAS No. 2034342-00-0

N-((tetrahydrofuran-2-yl)methyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide

Cat. No. B2517366
CAS RN: 2034342-00-0
M. Wt: 286.39
InChI Key: IDWRVUFLINJKFQ-UHFFFAOYSA-N
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Description

The compound N-((tetrahydrofuran-2-yl)methyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide is a spirocyclic compound that is part of a class of molecules that have garnered interest due to their potential medicinal properties. Spirocyclic compounds are known for their complex structures that often include multiple heteroatoms within their ring systems, which can contribute to a diverse range of biological activities.

Synthesis Analysis

The synthesis of related spirocyclic compounds has been explored through various methods. One approach involves the use of cyclic diazo compounds that undergo Rh(II)-catalyzed spirocyclizations with tetrahydrofuran, leading to the formation of oxonium ylide species and subsequent ring expansion to create the spirocyclic framework . Another method reported is a microwave-assisted three-component one-pot cyclocondensation, which has been used to synthesize N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives . Additionally, reactions involving dihydro-2H-1λ6-thiopyran-1,1,3(4H)-trione with N-substituted 2-aminoethanols have been used to create new spiro systems like 1-oxa-7λ6-thia-4-azaspiro[4.5]decane-7,7-diones .

Molecular Structure Analysis

The molecular structure of spirocyclic compounds is characterized by the presence of multiple rings that are interconnected at a single atom, forming a spiro center. The compound likely features a tetrahydrofuran ring fused to a larger ring system containing sulfur and nitrogen heteroatoms, which is typical of the 1-oxa-4-thia-8-azaspiro[4.5]decane scaffold .

Chemical Reactions Analysis

Spirocyclic compounds can undergo various chemical reactions. For instance, the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal has been studied, revealing the formation of isomeric condensation products . This indicates that spirocyclic compounds containing active methylene groups can participate in condensation reactions to yield diverse products.

Physical and Chemical Properties Analysis

The physical and chemical properties of spirocyclic compounds are influenced by their heteroatoms and the rigidity of their spirocyclic framework. While specific data on the compound this compound is not provided, related compounds have shown a range of biological activities. For example, certain N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives have demonstrated antiviral activity against influenza viruses , and other spirocyclic compounds have shown anticancer activity against various human carcinoma cell lines .

Future Directions

The future research directions involving this compound could include studying its synthesis, reactivity, and potential applications. It could also involve studying its biological activity if it’s relevant .

properties

IUPAC Name

N-(oxolan-2-ylmethyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O3S/c16-12(14-10-11-2-1-7-17-11)15-5-3-13(4-6-15)18-8-9-19-13/h11H,1-10H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDWRVUFLINJKFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)N2CCC3(CC2)OCCS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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